molecular formula C11H14N2S B12640927 (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine

(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine

Cat. No.: B12640927
M. Wt: 206.31 g/mol
InChI Key: IMMKNRHXDOEYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine is a compound that belongs to the class of thiazole derivatives. Thiazole is a core structural motif present in a wide range of natural products, such as vitamin B1 (thiamine) and penicillin. Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine. This reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve the use of hydrazonoyl halides as precursors. The reaction conditions typically include the use of ethanol and triethylamine as solvents and catalysts, respectively .

Chemical Reactions Analysis

Types of Reactions: (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine. The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine .

Major Products Formed: The major products formed from these reactions include 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .

Scientific Research Applications

(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine has a wide range of scientific research applications. It is used in chemistry for the synthesis of various thiazole derivatives. In biology, it is used for its antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities. In medicine, it is used for its potential anticancer properties. In industry, it is used in the development of pain therapy drugs and as fibrinogenic receptor antagonists with antithrombotic activity .

Mechanism of Action

The mechanism of action of (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1. They also act as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .

Biological Activity

(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine, commonly referred to as a thiazole derivative, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound has been investigated for its potential applications in various therapeutic areas, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.

1. Overview of Biological Activities

The compound's diverse biological activities can be categorized as follows:

  • Antimicrobial Activity
  • Anticancer Activity
  • Anti-inflammatory Activity
  • Neuroprotective Effects

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate

The compound's mechanism of action likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this thiazole derivative. It has shown selective cytotoxicity against several cancer cell lines.

Cell Line IC₅₀ (µM) Effect Reference
H460 (non-small cell lung cancer)0.21 - 2.0Induces apoptosis
A549 (lung cancer)Significant reduction in growthInhibits proliferation
MCF-7 (breast cancer)ModerateReduces viability

The mechanism underlying its anticancer effects may involve the activation of apoptotic pathways and inhibition of cell cycle progression.

4. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways effectively.

  • Key Findings:
    • Decreased production of pro-inflammatory cytokines.
    • Inhibition of the NF-kB signaling pathway.

5. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

  • Mechanism: It appears to mitigate oxidative stress and reduce neuronal apoptosis.

6. Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

  • A study conducted on mice with induced tumors showed that treatment with the thiazole derivative resulted in a significant reduction in tumor size and weight, suggesting its potential as an adjunct therapy in cancer treatment .
  • Another investigation reported that when administered in combination with standard chemotherapy agents, the compound enhanced therapeutic efficacy while reducing side effects associated with treatment .

7. Conclusion

This compound is a promising compound with multifaceted biological activities. Its potential applications in antimicrobial therapy, cancer treatment, and anti-inflammatory interventions warrant further exploration through clinical trials and mechanistic studies to fully elucidate its therapeutic capabilities.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylethanamine

InChI

InChI=1S/C11H14N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2

InChI Key

IMMKNRHXDOEYJN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C(CC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.